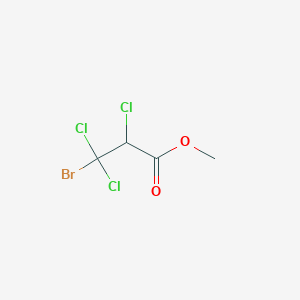

Methyl 3-bromo-2,3,3-trichloropropanoate

Description

Methyl 3-bromo-2,3,3-trichloropropanoate is a halogenated ester with the molecular formula C₄H₄BrCl₃O₂. Its structure features a propanoate backbone substituted with three chlorine atoms (at positions 2, 3, and 3) and one bromine atom (at position 3). The ester group (–COOCH₃) contributes to its polar nature, influencing solubility in organic solvents like dichloromethane or alcohols, as noted in solubility studies of analogous compounds .

Properties

CAS No. |

61905-30-4 |

|---|---|

Molecular Formula |

C4H4BrCl3O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

methyl 3-bromo-2,3,3-trichloropropanoate |

InChI |

InChI=1S/C4H4BrCl3O2/c1-10-3(9)2(6)4(5,7)8/h2H,1H3 |

InChI Key |

XRFQXUPLSTXARM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(Cl)(Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,3,3-trichloropropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,3,3-trichloropropanoate using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine.

Industrial Production Methods

In industrial settings, the production of methyl 3-bromo-2,3,3-trichloropropanoate may involve large-scale bromination reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,3,3-trichloropropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

Substitution: Formation of hydroxylated or aminated derivatives.

Reduction: Formation of partially or fully dehalogenated compounds.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 3-bromo-2,3,3-trichloropropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,3,3-trichloropropanoate involves its reactivity with nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The ester functional group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-bromo-2,3,3-trichloropropanoate with structurally or functionally related halogenated esters and propanoate derivatives:

Key Comparison Points

Structural Complexity and Reactivity: The target compound’s trichloro-bromo substitution on a single carbon (C3) creates steric hindrance and electronic effects distinct from simpler trichloropropane derivatives (e.g., 1,2,3-trichloropropane). This likely reduces its volatility compared to non-esterified halogenated alkanes . Unlike aromatic bromoesters (e.g., Methyl 3-(3-bromo-4-hydroxyphenyl)propanoate), the absence of an aromatic ring in the target compound may limit its UV stability but enhance solubility in non-polar solvents .

Synthetic Utility: Methyl 3-bromo-2,3,3-trichloropropanoate’s halogen density makes it a candidate for nucleophilic substitution or cross-coupling reactions, similar to methods used for mebrofenin analogs . In contrast, 1,2,3-trichloropropane is primarily a solvent or intermediate in pesticide production but lacks the ester group’s versatility for further functionalization .

Toxicity and Handling :

- While 1,2,3-trichloropropane is classified as toxic (linked to liver/kidney damage), esterified derivatives like the target compound may exhibit reduced acute toxicity due to decreased volatility and metabolic stability .

Physical Properties: The ester group in Methyl 3-bromo-2,3,3-trichloropropanoate likely confers moderate solubility in polar aprotic solvents (e.g., dichloromethane), as observed in solubility studies of structurally related esters .

Research Findings and Gaps

- Synthesis: Methods for analogous bromo/chloro esters (e.g., AKOS-coded compounds in ) suggest that the target compound could be synthesized via halogenation of methyl propanoate precursors under controlled conditions .

- Toxicity Data: Limited toxicological data exist for this specific ester, though its structural similarity to 1,2,3-trichloropropane warrants caution in handling .

- Applications: Potential uses include serving as a building block for herbicides (similar to triclopyr derivatives) or bioactive molecules (e.g., pyrazolo/triazolo heterocycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.